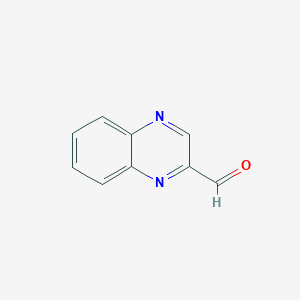

Quinoxaline-2-carbaldehyde

Übersicht

Beschreibung

Quinoxaline-2-carbaldehyde is a heterocyclic aromatic compound that features a quinoxaline ring with an aldehyde functional group at the second position. This compound is part of the quinoxaline family, which is known for its diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as copper or palladium can facilitate the cyclization reaction, making the process more efficient and scalable .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents to form derivatives:

Hydrazone Formation

Reaction with hydrazine hydrate produces quinoxaline-2-carbaldehyde hydrazone :

Conditions : Methanol solvent, room temperature, stirring .

Oxidation and Reduction Reactions

-

Oxidation Mechanism : The aldehyde group is oxidized to a carboxylic acid under mild conditions, preserving the quinoxaline ring .

-

Reduction Selectivity : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the aromatic system .

With Amines

Reacts with primary amines to form Schiff bases:

Applications : These Schiff bases exhibit antimicrobial and anticancer activity .

Cyclocondensation

In acidic conditions, reacts with 1,2-diamines to form fused quinoxaline derivatives:

Example : Cyclization with o-phenylenediamine yields polycyclic heteroaromatics .

Electrophilic Substitution

The quinoxaline ring directs electrophilic substitution to the 3-position :

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO/HSO | 3-Nitrothis compound | 65 |

| Bromination | Br/FeBr | 3-Bromothis compound | 72 |

Key Insight : Electron-withdrawing aldehyde group deactivates the ring, favoring meta-substitution .

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoxaline derivatives, including those synthesized from quinoxaline-2-carbaldehyde, have shown promising anticancer properties. Research indicates that certain quinoxaline derivatives can inhibit key enzymes associated with cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported the synthesis of new Schiff bases derived from quinoxalinones, which exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116 and LoVo) and demonstrated COX-2 inhibitory activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| Compound 6d | 99.02 ± 5.09 | COX-2 |

| Compound 6e | 96.19 ± 5.39 | COX-2 |

| Diclofenac | 0.53 ± 0.04 | COX-2 |

Antimicrobial Properties

Quinoxaline derivatives have been identified as effective antimicrobial agents. They exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For example, the derivatives of quinoxaline-2-carboxylic acid have shown high antimycobacterial activity against Mycobacterium tuberculosis . The mechanism involves DNA damage, which is crucial for inhibiting bacterial growth.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target |

|---|---|---|

| Compound 4 | 1.25 μg/mL | M. tuberculosis |

| Compound 5 | Variable | M. smegmatis |

CB2 Receptor Agonism

Recent studies have highlighted the potential of quinoxaline derivatives as cannabinoid type 2 (CB2) receptor agonists, which play a role in pain relief and anti-inflammatory effects . The activation of CB2 receptors has therapeutic implications for treating conditions such as osteoporosis and cancer.

Lipid Accumulation Inhibition

Research has shown that certain quinoxaline derivatives can inhibit lipid accumulation in liver cells, suggesting their potential use in treating metabolic disorders . Compounds like 8-methyl-3,4-dihydro-1H-quinoxalin-2-one have demonstrated significant reductions in lipid levels in HepG2 hepatocytes.

Synthesis of Quinoxaline Derivatives

The synthesis of this compound derivatives often involves nucleophilic aromatic substitution reactions, allowing for the incorporation of various functional groups that enhance biological activity . This versatility enables the development of compounds tailored for specific therapeutic applications.

Table 3: Synthesis Methods for Quinoxaline Derivatives

| Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Enables formation of carbon-heteroatom bonds at C2 and C3 positions |

| Condensation Reactions | Used to create Schiff bases from quinoxalinones and aldehydes |

Case Study 1: Anticancer Research

A study synthesized several quinoxalinone derivatives and evaluated their cytotoxic effects on colorectal cancer cells. The most active compounds were identified as potential leads for further optimization in anticancer drug development .

Case Study 2: Antimycobacterial Activity

Another research effort focused on the antimycobacterial properties of quinoxaline derivatives against M. tuberculosis and M. smegmatis, revealing promising MIC values and insights into resistance mechanisms through genomic analysis .

Wirkmechanismus

The mechanism of action of quinoxaline-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, some quinoxaline derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biochemical pathways in pathogens or cancer cells . The specific molecular targets and pathways can vary depending on the structure of the derivative and the type of biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound without the aldehyde functional group.

Quinoxaline-2-carboxylic acid: The oxidized form of quinoxaline-2-carbaldehyde.

Quinoxaline-2-methanol: The reduced form of this compound.

Comparison: this compound is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with the parent quinoxaline or its other derivatives. This functional group also enhances its reactivity and versatility in synthetic applications .

Biologische Aktivität

Quinoxaline-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its significant biological properties. The presence of the aldehyde group at position 2 enhances its reactivity and biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. One notable study demonstrated that derivatives of quinoxaline-2-carboxylic acid exhibited potent antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL . This suggests that modifications to the quinoxaline structure can lead to enhanced efficacy against resistant strains of bacteria.

Table 1: Antimycobacterial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Quinoxaline-2-carboxylic acid 1,4-dioxide | 1.25 | M. tuberculosis |

| Compound 4 (7-chloro derivative) | 0.03 | M. smegmatis |

| Compound 5 (carboxamide derivative) | 4 | M. tuberculosis |

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer properties, particularly against colorectal cancer cell lines such as HCT-116 and LoVo. In vitro studies showed that certain quinoxalinone and quinazolinone Schiff bases exhibited significant cytotoxic effects by inhibiting key enzymes involved in cancer metabolism, such as COX-2 and LDHA .

Table 2: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| Compound 6e | 96.19 ± 5.39 | COX-2 |

| Compound 6d | 99.02 ± 5.09 | COX-2 |

| Compound 6a | 121.55 ± 1.41 | COX-2 |

The biological activity of quinoxaline derivatives is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as inhibitors of COX-2 and LDHA, which are crucial in cancer progression and inflammation.

- DNA Interaction : Some studies suggest that quinoxalines may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.

- Targeting Protein Kinases : Quinoxaline derivatives have been shown to inhibit various receptor tyrosine kinases (RTKs), including VEGFR and EGFR, which are involved in tumor growth and metastasis .

Case Studies and Research Findings

A significant study focused on the synthesis and evaluation of novel quinoxaline derivatives revealed their potential as anti-tubercular agents with low cytotoxicity . The research indicated that specific substitutions on the quinoxaline core could dramatically enhance biological activity while maintaining safety profiles.

Another investigation into structure-activity relationships (SAR) provided insights into how different functional groups influence the efficacy of these compounds against various biological targets . The findings emphasized the importance of molecular modifications for optimizing therapeutic outcomes.

Eigenschaften

IUPAC Name |

quinoxaline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344042 | |

| Record name | Quinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-08-4 | |

| Record name | Quinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the common synthetic routes employed to synthesize Quinoxaline-2-carbaldehyde derivatives?

A1: this compound can be synthesized through various methods. One common approach involves reacting 3-substituted quinoxaline-2-carbaldehydes with tosylhydrazide. This reaction yields 3-substituted this compound tosylhydrazones. These intermediates are then subjected to a Bamford-Stevens reaction, which involves treatment with a boiling solution of sodium methoxide or ethoxide, ultimately producing 4-substituted 1,2,3-triazolo[1,5-a]quinoxalines in high yields []. Additionally, some derivatives can be obtained through the thermolysis of the tosylhydrazone intermediates [].

Q2: Can you elaborate on the reactions of this compound with CH-acidic compounds?

A2: this compound exhibits reactivity towards CH-acidic compounds []. While the specific details of these reactions are not outlined in the provided abstracts, this interaction hints at the potential for synthesizing diverse quinoxaline derivatives with extended conjugated systems or incorporating various functional groups.

Q3: Are there any unexpected reactions observed with this compound derivatives?

A3: Interestingly, a study highlighted an unexpected outcome when 3-chloroquinoxalin-2-amines, derivatives of this compound, were reacted with propargyl bromide in the presence of a palladium catalyst and wet morpholine. Instead of the anticipated Sonogashira coupling product, the reaction yielded pyrrolo[2,3-b]quinoxaline-2-carbaldehydes []. This finding underscores the potential for novel and unforeseen reactivity pathways in the chemistry of this compound derivatives.

Q4: How do structural modifications of bis-azomethines derived from this compound influence their crystal structures?

A4: Research indicates that the length of the diamine chain in bis-azomethines derived from this compound can impact their crystal structures. For instance, N,N'-bis[(E)-quinoxalin-2-ylmethylidene]propane-1,3-diamine exhibits a crystallographic twofold axis due to its shorter propane bridge []. In contrast, the longer butane bridge in N,N'-bis[(E)-quinoxalin-2-ylmethylidene]butane-1,4-diamine results in an inversion center within its crystal structure []. These structural variations are stabilized by aromatic π-π stacking interactions within the crystal lattice.

Q5: What insights into the coordination chemistry of this compound are revealed through its complexes?

A5: Studies on the coordination chemistry of this compound reveal its ability to act as a bidentate ligand. In the complex (C8H20N)[Re(C9H5N2O2)Cl(CO)3], this compound coordinates to a rhenium(I) center through its nitrogen and oxygen atoms []. The rhenium adopts a distorted octahedral geometry, further coordinated by three carbonyl groups and a chloride ion. This example highlights the potential of this compound and its derivatives in developing metal complexes with potential applications in catalysis or materials science.

Q6: Have any new methods been developed for incorporating a pyridine ring onto the quinoxaline scaffold using this compound?

A6: While specific details are not provided in the abstract, research suggests that novel methodologies utilizing this compound have been explored for the annelation of a pyridine ring to the azine core []. This finding points towards expanding the chemical toolbox for synthesizing diverse fused heterocyclic systems incorporating the quinoxaline motif.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.